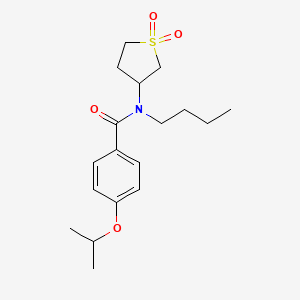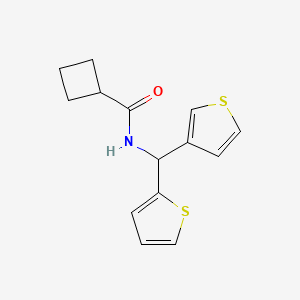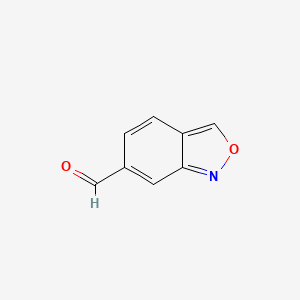
1-(4-Bromophenyl)butylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)butylhydrazine, also known as J147, is a synthetic compound that has gained attention in recent years due to its potential therapeutic effects on age-related cognitive decline and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of 1-(4-Bromophenyl)butylhydrazine is not fully understood. However, studies have suggested that 1-(4-Bromophenyl)butylhydrazine may exert its neuroprotective effects by activating the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response. 1-(4-Bromophenyl)butylhydrazine has also been shown to modulate the expression of genes involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 1-(4-Bromophenyl)butylhydrazine has been shown to have other beneficial effects on the body. Studies have demonstrated that 1-(4-Bromophenyl)butylhydrazine can improve mitochondrial function, increase insulin sensitivity, and reduce body weight and fat mass in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Bromophenyl)butylhydrazine in lab experiments is its ability to cross the blood-brain barrier, allowing it to directly target the brain. 1-(4-Bromophenyl)butylhydrazine has also been shown to have a low toxicity profile, making it a promising candidate for further preclinical and clinical studies. However, one limitation of using 1-(4-Bromophenyl)butylhydrazine is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Bromophenyl)butylhydrazine. One area of interest is the potential use of 1-(4-Bromophenyl)butylhydrazine in combination with other compounds for the treatment of Alzheimer's disease. Another direction is to investigate the long-term effects of 1-(4-Bromophenyl)butylhydrazine on cognitive function and aging. Additionally, studies could explore the effects of 1-(4-Bromophenyl)butylhydrazine on other neurological disorders, such as Parkinson's disease and Huntington's disease.
Conclusion:
In conclusion, 1-(4-Bromophenyl)butylhydrazine is a promising compound with potential therapeutic effects on age-related cognitive decline and Alzheimer's disease. Its ability to cross the blood-brain barrier and low toxicity profile make it a promising candidate for further preclinical and clinical studies. Further research is needed to fully understand the mechanism of action and long-term effects of 1-(4-Bromophenyl)butylhydrazine, as well as its potential use in combination with other compounds for the treatment of neurological disorders.
Synthesemethoden
The synthesis of 1-(4-Bromophenyl)butylhydrazine involves the reaction of 4-bromobenzaldehyde and 4-pentenal in the presence of hydrazine hydrate. The resulting product is then purified through recrystallization to obtain a white powder with a melting point of 113-115°C.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)butylhydrazine has been extensively studied for its potential therapeutic effects on age-related cognitive decline and Alzheimer's disease. In vitro studies have shown that 1-(4-Bromophenyl)butylhydrazine can increase the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are essential for the growth and survival of neurons. 1-(4-Bromophenyl)butylhydrazine has also been shown to reduce oxidative stress and inflammation in the brain, both of which are implicated in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)butylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-10(13-12)8-4-6-9(11)7-5-8/h4-7,10,13H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWHWFRUUHAOFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Br)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2952807.png)
![1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2952809.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2952812.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2952813.png)
![Tert-butyl 6-(aminomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2952815.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2952816.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxyacetamide](/img/structure/B2952818.png)

![2-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-N-methylacetamide](/img/structure/B2952821.png)
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]oxazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2952824.png)
![4-Methyl-6-(2-methylphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2952825.png)
